4-(2-Methylbenzamido)pentanoic acid
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Overview
Description
4-(2-Methylbenzamido)pentanoic acid is an organic compound with the molecular formula C13H17NO3. It is a derivative of pentanoic acid, featuring a benzamido group substituted at the fourth position and a methyl group at the second position of the benzene ring. This compound is of interest in various fields, including organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylbenzamido)pentanoic acid typically involves the reaction of 2-methylbenzoic acid with pentanoic acid derivatives. One common method includes the use of oxalyl chloride to convert 2-methylbenzoic acid into its corresponding acyl chloride, which then reacts with pentanoic acid in the presence of a base such as triethylamine to form the desired amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely .
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylbenzamido)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
4-(2-Methylbenzamido)pentanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 4-(2-Methylbenzamido)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzamido group can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. Pathways involved may include inhibition or activation of specific enzymes, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Methylbenzamido)benzoic acid
- 4-Methyl-3-(2-methylbenzyl)pentanoic acid
- 2-(Thiomethylene)-4-Methylpentanoic Acid
Uniqueness
4-(2-Methylbenzamido)pentanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific applications .
Properties
Molecular Formula |
C13H17NO3 |
---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
4-[(2-methylbenzoyl)amino]pentanoic acid |
InChI |
InChI=1S/C13H17NO3/c1-9-5-3-4-6-11(9)13(17)14-10(2)7-8-12(15)16/h3-6,10H,7-8H2,1-2H3,(H,14,17)(H,15,16) |
InChI Key |
PPXUXFJJPNESPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(C)CCC(=O)O |
Origin of Product |
United States |
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